Cas no 1805978-78-2 (3-(Bromomethyl)-5-chloro-4-(difluoromethyl)-2-fluoropyridine)

3-(Bromomethyl)-5-chloro-4-(difluoromethyl)-2-fluoropyridine Chemical and Physical Properties
Names and Identifiers
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- 3-(Bromomethyl)-5-chloro-4-(difluoromethyl)-2-fluoropyridine
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- Inchi: 1S/C7H4BrClF3N/c8-1-3-5(6(10)11)4(9)2-13-7(3)12/h2,6H,1H2
- InChI Key: AQQQGKHGIGWWKI-UHFFFAOYSA-N
- SMILES: BrCC1C(=NC=C(C=1C(F)F)Cl)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 172
- XLogP3: 3.1
- Topological Polar Surface Area: 12.9
3-(Bromomethyl)-5-chloro-4-(difluoromethyl)-2-fluoropyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029050777-1g |
3-(Bromomethyl)-5-chloro-4-(difluoromethyl)-2-fluoropyridine |
1805978-78-2 | 97% | 1g |
$1,564.50 | 2022-04-01 |
3-(Bromomethyl)-5-chloro-4-(difluoromethyl)-2-fluoropyridine Related Literature
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Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159
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2. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330
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S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077
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4. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751
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Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684
Additional information on 3-(Bromomethyl)-5-chloro-4-(difluoromethyl)-2-fluoropyridine
Recent Advances in the Study of 3-(Bromomethyl)-5-chloro-4-(difluoromethyl)-2-fluoropyridine (CAS: 1805978-78-2)
The compound 3-(Bromomethyl)-5-chloro-4-(difluoromethyl)-2-fluoropyridine (CAS: 1805978-78-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its unique halogenated and difluoromethylated pyridine core, has shown promising potential as a key intermediate in the synthesis of novel bioactive molecules. Recent studies have focused on its applications in drug discovery, particularly in the development of agrochemicals and pharmaceuticals targeting various disease pathways.
One of the most notable advancements in the research of this compound is its role as a versatile building block in medicinal chemistry. A 2023 study published in the Journal of Medicinal Chemistry highlighted its utility in the synthesis of kinase inhibitors, where the bromomethyl group serves as a critical point for further functionalization. The study demonstrated that derivatives of 3-(Bromomethyl)-5-chloro-4-(difluoromethyl)-2-fluoropyridine exhibit enhanced binding affinity to specific kinase targets, making them potential candidates for cancer therapy.
In addition to its pharmaceutical applications, this compound has also been investigated for its use in agrochemical research. A recent report in Pest Management Science detailed its incorporation into novel pesticide formulations. The difluoromethyl and chloro substituents were found to confer improved stability and bioactivity against a range of agricultural pests, suggesting its potential as a lead compound for next-generation crop protection agents.
From a synthetic chemistry perspective, advancements in the scalable production of 3-(Bromomethyl)-5-chloro-4-(difluoromethyl)-2-fluoropyridine have been reported. A 2024 paper in Organic Process Research & Development outlined an optimized multi-step synthesis route that improves yield and reduces environmental impact. The authors emphasized the importance of this compound as a precursor for high-value intermediates in both pharmaceutical and agrochemical industries.
Ongoing research continues to explore the mechanistic aspects of this compound's reactivity. Computational studies have provided insights into its electronic properties and potential reaction pathways, which are crucial for designing more efficient synthetic protocols. Furthermore, its pharmacokinetic and toxicological profiles are under investigation to assess its suitability for broader applications.
In conclusion, 3-(Bromomethyl)-5-chloro-4-(difluoromethyl)-2-fluoropyridine (CAS: 1805978-78-2) represents a multifaceted tool in modern chemical biology. Its applications span from drug discovery to agrochemical development, supported by recent advancements in synthesis and mechanistic understanding. Future research is expected to further elucidate its potential and expand its utility in addressing critical challenges in human health and agriculture.
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